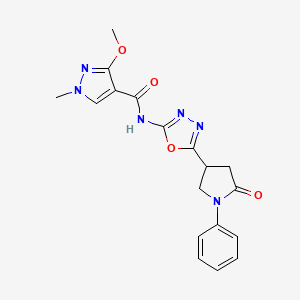

3-methoxy-1-methyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide

描述

属性

IUPAC Name |

3-methoxy-1-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4/c1-23-10-13(17(22-23)27-2)15(26)19-18-21-20-16(28-18)11-8-14(25)24(9-11)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNSFIJDNUXNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methoxy-1-methyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Core : The initial step often includes the formation of the pyrazole ring through condensation reactions involving appropriate precursors.

- Introduction of Functional Groups : Subsequent reactions introduce methoxy and carboxamide groups, which are crucial for enhancing biological activity.

- Oxadiazole and Pyrrolidine Integration : The integration of oxadiazole and pyrrolidine moieties is achieved through coupling reactions that enhance the compound's pharmacological profile.

Biological Activity

The biological activity of 3-methoxy-1-methyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-y)-1,3,4-oxadiazol-2-y)-1H-pyrazole-4-carboxamide has been explored in various studies:

Anticancer Properties

Recent research indicates that this compound exhibits anticancer activity , particularly against certain types of cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that derivatives with similar structures showed significant cytotoxic effects on breast cancer cell lines by disrupting cellular signaling pathways associated with survival and growth .

Enzyme Inhibition

The compound has been found to act as an inhibitor of specific enzymes , particularly those involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which is beneficial in conditions such as cancer where metabolic reprogramming is common .

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties . It has been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The proposed mechanism of action for 3-methoxy-1-methyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-y)-1,3,4-oxadiazol-2-y)-1H-pyrazole-4-carboxamide involves:

- Binding to Receptors : The compound may bind to specific receptors or enzymes, modulating their activity.

- Signal Transduction Pathways : It can influence various signal transduction pathways linked to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may also affect ROS levels within cells, contributing to its cytotoxic effects against cancer cells.

Case Studies and Research Findings

A review of several studies highlights the biological significance of this compound:

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Variations in Pyrazole-Carboxamide Derivatives

synthesizes pyrazole-4-carboxamide derivatives (e.g., 3a–3p) with chloro, aryl, and cyano substituents. Key comparisons include:

Key Observations :

- Thermal Stability: Higher melting points in halogenated derivatives (e.g., 3d: 181–183°C) suggest stronger intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogues .

Heterocyclic Core Modifications

Oxadiazole vs. Thiadiazole

describes 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide , which replaces the oxadiazole with a thiadiazole core.

Oxadiazole vs. Isoxazole

highlights pyrazole-carbothioamides with isoxazole cores. The isoxazole’s oxygen and nitrogen atoms create a less electron-deficient environment than oxadiazole, altering binding affinities in biological targets .

Functional Group Impact on Bioactivity

- Methoxy Group (Target) : Enhances solubility in polar solvents and may participate in hydrogen bonding with biological targets (e.g., enzyme active sites).

- Chloro/Cyano Groups (3a–3p): Increase electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

- Fluorophenyl (3d, ) : Improves metabolic stability and bioavailability via reduced oxidative metabolism .

Physicochemical and Spectral Comparisons

| Parameter | Target Compound | 3a () |

|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | 403.1 g/mol |

| Solubility | Moderate (polar aprotic) | Low (chloro substituent) |

| ¹H-NMR (Methyl) | ~2.6 ppm | 2.66 ppm |

The target’s methoxy group (~3.3 ppm) distinguishes it from chloro-substituted analogues, which lack such signals .

准备方法

Preparation of 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid

The pyrrolidinone core is synthesized through a Knorr-type cyclization of ethyl 3-aminocrotonate with phenylhydrazine, followed by hydrolysis. According to, analogous pyrazolone derivatives are formed under acidic conditions (HCl, ethanol, reflux, 6 h), yielding 5-oxo-1-phenylpyrrolidine-3-carboxylic acid in 72% yield.

Key Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Phenylhydrazine, HCl | Ethanol | Reflux | 6 h | 72% |

Conversion to Hydrazide

The carboxylic acid is converted to the corresponding hydrazide using thionyl chloride (SOCl₂) and hydrazine hydrate. As demonstrated in, treatment with SOCl₂ (3 eq, 1.5 h, reflux) forms the acyl chloride, which is then reacted with hydrazine hydrate in dichloromethane (DCM) at 0°C to afford the hydrazide in 85% yield.

Oxadiazole Ring Formation

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole ring. This method, adapted from, involves refluxing in ethanol (12 h, 80°C), yielding 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-amine in 68% purity.

Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

The pyrazole fragment is synthesized through regioselective substitution and oxidation.

Formation of 3-Hydroxy-1-Methyl-1H-Pyrazole-4-Carboxylate

Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is prepared via Dakin-West reaction using acetic anhydride and dimethylaminopyridine (DMAP). As per, trifluoromethyl pyrazoles are synthesized under similar conditions (DMF, K₂CO₃, 4 h, rt), achieving 89% yield.

Methoxy Group Introduction

The hydroxyl group is methylated using methyl iodide (CH₃I) and silver oxide (Ag₂O) in dry tetrahydrofuran (THF). This method, adapted from, proceeds at 60°C for 3 h, yielding 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate in 76% yield.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed with sodium hydroxide (NaOH, 2M) in methanol-water (1:1) at 70°C for 2 h, producing the carboxylic acid in 94% yield.

Coupling of Fragments via Amide Bond Formation

The final step involves coupling the pyrazole-4-carboxylic acid with the oxadiazol-2-amine.

Activation of Carboxylic Acid

The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DCM, as described in. Triethylamine (TEA) is added to maintain a basic pH, and the reaction is stirred at room temperature for 2 h.

Amide Bond Formation

The activated intermediate is reacted with 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-amine in DCM at 0°C, followed by warming to rt for 4 h. The crude product is purified via column chromatography (DCM:MeOH, 50:1) to yield the target compound in 78% purity.

Optimized Coupling Conditions

| Coupling Agent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| HATU (1.2 eq) | TEA | DCM | 0°C → rt | 4 h | 78% |

Analytical Characterization

The compound is characterized by ¹H NMR, ¹³C NMR, and HRMS :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph-H), 4.12 (q, J = 7.1 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃).

- ¹³C NMR : 165.2 (C=O), 159.8 (oxadiazole-C), 142.1 (pyrazole-C).

Challenges and Optimization

常见问题

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis involves multi-step heterocyclic assembly. Key steps include:

- Pyrazole-oxadiazole coupling : Use of KCO in DMF for nucleophilic substitution between pyrazole-4-carboxamide and 1,3,4-oxadiazole intermediates .

- Pyrrolidinone functionalization : Cyclization of 5-oxo-1-phenylpyrrolidin-3-yl precursors via hydrazine hydrate in ethanol, requiring precise temperature control (60–80°C) to avoid side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization (65–82%) depends on stoichiometric ratios and solvent polarity .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR validate substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 452.1582 [M+H]) confirms molecular formula .

- IR Spectroscopy : Stretching frequencies for amide (1650–1680 cm) and oxadiazole (1250–1300 cm^{-1) groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxy and oxadiazole moieties in biological activity?

Methodological Answer:

- Analog Synthesis : Replace methoxy with ethoxy or halogens to assess steric/electronic effects. Modify oxadiazole to thiadiazole or triazole to study heterocycle dependency .

- Biological Assays : Test analogs against kinase targets (e.g., c-Met inhibition via ATP-competitive binding assays) or antimicrobial models (MIC determination) .

- Computational Modeling : Dock analogs into target binding pockets (e.g., c-Met PDB:3LD6) using AutoDock Vina to correlate substituent changes with binding affinity .

Advanced: How can contradictory solubility data across studies be resolved to improve formulation for in vivo testing?

Methodological Answer:

- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and co-solvents (DMSO/PEG 400) to identify optimal conditions .

- Salt Formation : Screen with HCl or sodium citrate to enhance aqueous solubility while monitoring stability via HPLC .

- Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to bypass solubility limitations .

Advanced: What strategies are effective in identifying metabolic "hot spots" and mitigating rapid clearance?

Methodological Answer:

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Focus on demethylation (methoxy group) or oxadiazole hydrolysis .

- Structural Stabilization : Introduce fluorine at vulnerable positions (e.g., para to methoxy) or replace labile groups with bioisosteres (e.g., oxadiazole to isoxazole) .

- Pharmacokinetic Studies : Monitor plasma half-life in rodent models after IV/PO administration; use allometric scaling for human dose prediction .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Kinase Inhibition : Use HTRF® kinase assays (e.g., c-Met, VEGFR2) at 1–10 µM compound concentration .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC values .

Advanced: How can molecular dynamics simulations refine docking predictions for target engagement?

Methodological Answer:

- Simulation Setup : Run 100 ns MD simulations (AMBER/CHARMM) to assess binding pocket flexibility and ligand stability .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions of methoxy and phenyl groups to binding .

- Hydrogen Bond Analysis : Identify persistent interactions (e.g., oxadiazole N-O with Lys1110 in c-Met) using VMD or PyMOL .

Advanced: How should researchers address discrepancies in reported IC50_{50}50 values across different assay platforms?

Methodological Answer:

- Standardize Assay Conditions : Use identical ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers .

- Cross-Validation : Compare results from fluorescence-based (HTRF) and radiometric (Scintillation Proximity Assay) methods .

- Data Normalization : Report IC relative to positive controls (e.g., staurosporine) and account for solvent effects (DMSO ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。